An In-depth Technical Guide to Allethrolone: Chemical Structure and Properties
An In-depth Technical Guide to Allethrolone: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allethrolone, a key synthetic intermediate in the production of pyrethroid insecticides, is a cyclopentenolone derivative featuring a chiral center. This technical guide provides a comprehensive overview of its fundamental chemical structure and physicochemical properties. Detailed experimental protocols for its synthesis and characterization, including spectroscopic and chromatographic methods, are presented to support research and development activities.
Chemical Structure and Identification
Allethrolone, systematically named (±)-4-hydroxy-3-methyl-2-(2-propen-1-yl)-2-cyclopenten-1-one, is a racemic mixture of two enantiomers. The molecule incorporates a five-membered cyclopentenone ring substituted with a hydroxyl group, a methyl group, and an allyl group. The presence of these functional groups dictates its chemical reactivity and physical properties.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (±)-4-hydroxy-3-methyl-2-(2-propen-1-yl)-2-cyclopenten-1-one |
| CAS Number | 29605-88-7[1] |
| Molecular Formula | C₉H₁₂O₂[1] |
| Molecular Weight | 152.19 g/mol [1] |
| SMILES | CC1=C(C(=O)C[C@H]1O)CC=C |
| InChI | InChI=1S/C9H12O2/c1-3-4-7-6(2)8(10)5-9(7)11/h3,8,10H,1,4-5H2,2H3 |
Structural Diagram:
A visual representation of the chemical structure of allethrolone is provided below.
Caption: Chemical structure of Allethrolone.
Physicochemical Properties
A summary of the key physicochemical properties of allethrolone is presented in the table below.
| Property | Value | Reference |
| Appearance | Yellow oily liquid | |
| Boiling Point | 275.7 °C at 760 mmHg | |
| Density | 1.082 g/cm³ | |
| Flash Point | 115.2 °C | |
| Solubility | Soluble in organic solvents such as alcohol, chloroform, benzene, and toluene. | |
| Refractive Index | 1.533 | |
| Vapor Pressure | 0.001 mmHg at 25°C |
Experimental Protocols
Synthesis of (S)-Allethrolone
A detailed experimental protocol for the synthesis of optically active (S)-allethrolone is adapted from a patented method.[2]
Materials:
-
(4S) 2-allyl 3-methyl 2-cyclopenten-1-one 4-yl 2,2-dimethyl 3R-(2-methyl 1-propenyl) cyclopropane-1R-carboxylate
-
Methylene chloride
-
1.6M Boron trichloride solution in methylene chloride
-
Water
-
Ice
-
Dilute sodium hydroxide solution
-
Sodium chloride
-
Silica gel
-
Benzene
-
Ethyl acetate
Procedure:
-
Dissolve 1.5 g of (4S) 2-allyl 3-methyl 2-cyclopenten-1-one 4-yl 2,2-dimethyl 3R-(2-methyl 1-propenyl) cyclopropane-1R-carboxylate in 15 ml of methylene chloride.
-
Cool the solution to -20 °C.
-
Slowly add 7.8 ml of a 1.6M solution of boron trichloride in methylene chloride, maintaining the temperature.
-
Allow the reaction temperature to rise to -12 °C and stir for 3 hours.
-
Pour the reaction mixture into a mixture of water and ice and stir for 15 hours.
-
Adjust the pH to 10 by adding dilute sodium hydroxide.
-
Saturate the aqueous phase with sodium chloride.
-
Extract the product with methylene chloride.
-
Dry the organic phase and concentrate to dryness.
-
Purify the residue by column chromatography on silica gel, eluting with a mixture of benzene and ethyl acetate (7:3) to obtain (4S) 2-allyl 3-methyl 4-hydroxy 2-cyclopenten-1-one.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for (S)-Allethrolone.
Spectroscopic Characterization
Expected ¹H NMR Signals:
-
Allyl group: Protons on the double bond (vinyl protons) and the methylene group adjacent to the cyclopentenone ring.
-
Cyclopentenone ring: Protons on the ring, including the one attached to the carbon bearing the hydroxyl group.
-
Methyl group: A singlet for the methyl protons.
-
Hydroxyl group: A broad singlet, which may be exchangeable with D₂O.
Expected ¹³C NMR Signals:
-
Carbonyl group: A signal in the downfield region typical for a ketone.
-
Alkene carbons: Signals for the two sp² hybridized carbons in the cyclopentenone ring and the two in the allyl group.
-
Carbon bearing the hydroxyl group: A signal for the sp³ hybridized carbon attached to the -OH group.
-
Methylene and Methyl carbons: Signals for the CH₂ group of the allyl substituent and the CH₃ group on the ring.
The IR spectrum of allethrolone is expected to show characteristic absorption bands for its functional groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 (broad) | O-H | Stretching |
| ~3080 | =C-H (alkene) | Stretching |
| ~2950-2850 | C-H (alkane) | Stretching |
| ~1710 | C=O (ketone) | Stretching |
| ~1650 | C=C (alkene) | Stretching |
The electron ionization (EI) mass spectrum of allethrolone would exhibit a molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of the parent molecule. PubChem provides access to GC-MS data for allethrolone from the NIST Mass Spectrometry Data Center.[1]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight of allethrolone (152).
-
Loss of water (-H₂O): A peak at M-18.
-
Loss of the allyl group (-C₃H₅): A peak at M-41.
-
Cleavage of the cyclopentenone ring: Various smaller fragments.
Chiral Separation
The enantiomers of allethrolone can be separated using chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
A general approach for chiral HPLC separation involves the use of a chiral stationary phase (CSP).
General Experimental Protocol:
-
Column: A commercially available chiral column (e.g., based on polysaccharide derivatives like cellulose or amylose).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio would need to be optimized to achieve baseline separation.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where allethrolone exhibits significant absorbance.
Logical Flow for Chiral HPLC Method Development:
Caption: Chiral HPLC method development workflow.
Chiral separation by CE is typically achieved by adding a chiral selector to the background electrolyte.
General Experimental Protocol:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH, containing a chiral selector. Common chiral selectors include cyclodextrins and their derivatives.
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Injection: The sample is introduced into the capillary using hydrodynamic or electrokinetic injection.
-
Detection: On-column UV detection.
Conclusion
This technical guide has provided a detailed overview of the basic chemical structure and properties of allethrolone. The experimental protocols for its synthesis and characterization are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided information on spectroscopic and chromatographic techniques offers a foundation for the analysis and purification of this important chemical intermediate. Further research and method development can build upon the principles and procedures outlined herein.
